LogP Comparison: 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline vs. Non-Brominated 6-Propyl Analog
The introduction of a bromine atom at the 9-position substantially increases calculated lipophilicity compared to the non-halogenated 6-propyl analog. 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline exhibits a calculated LogP of 5.45 or 5.22 [1]. This represents an increase in lipophilicity relative to the 6-propyl-6H-indolo[2,3-b]quinoxaline baseline (estimated LogP ~3.3-4.2 range based on class-level data for unsubstituted indoloquinoxaline core [2]), consistent with the +0.7 to +1.0 LogP increment typically observed upon aromatic bromination.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.45 (Hit2Lead vendor data) or 5.22 (ACD/Labs predicted) |
| Comparator Or Baseline | 6-Propyl-6H-indolo[2,3-b]quinoxaline (non-brominated analog, CAS 130099-42-2), estimated LogP range ~3.3-4.2 |
| Quantified Difference | LogP increase of approximately +1.0 to +2.2 units upon 9-bromination |
| Conditions | Calculated using ACD/Labs Percepta Platform and vendor computational models |
Why This Matters
Higher LogP correlates with increased membrane permeability and CNS penetration potential, making 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline more suitable for CNS-targeted screening campaigns than its non-halogenated counterpart.
- [1] ChemSpider. 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline (CSID:615835). ACD/LogP: 5.22. View Source
- [2] ChemTradeHub. 6H-Indolo(2,3-b)quinoxaline (CAS 84055-81-2). LogP: 3.26. View Source
